molecular formula C11H13N3O2 B2583363 Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate CAS No. 75584-60-0

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate

Cat. No.: B2583363
CAS No.: 75584-60-0
M. Wt: 219.244
InChI Key: ASDAJLFZUMJGHM-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry . This compound is characterized by the presence of a benzotriazole ring attached to a propanoate ester, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon of the ethyl 2-chloroacetate, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)propanoate can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its ester functionality, which imparts different reactivity and applications compared to other benzotriazole derivatives.

Properties

IUPAC Name

ethyl 2-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8(2)14-10-7-5-4-6-9(10)12-13-14/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDAJLFZUMJGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874201
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75584-60-0
Record name 1H-BENZOTRIAZOLE-1-ACETIC ACID, ?-METHYL-, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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